molecular formula C16H34O2 B14424023 14-Methylpentadecane-1,2-diol CAS No. 85756-65-6

14-Methylpentadecane-1,2-diol

Cat. No.: B14424023
CAS No.: 85756-65-6
M. Wt: 258.44 g/mol
InChI Key: GQFAXQVGFKGPKR-UHFFFAOYSA-N
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Description

14-Methylpentadecane-1,2-diol is a branched aliphatic diol with a 15-carbon backbone and a methyl substituent at the 14th position. Its structure comprises two hydroxyl groups at the terminal (C1 and C2) positions. Branched diols like 14-Methylpentadecane-1,2-diol are of interest in surfactant synthesis, polymer chemistry, and biomedical research due to their amphiphilic nature and hydrogen-bonding capabilities .

Properties

CAS No.

85756-65-6

Molecular Formula

C16H34O2

Molecular Weight

258.44 g/mol

IUPAC Name

14-methylpentadecane-1,2-diol

InChI

InChI=1S/C16H34O2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17/h15-18H,3-14H2,1-2H3

InChI Key

GQFAXQVGFKGPKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate, which results in the formation of vicinal diols . Another approach involves the oxidation of terminal alkenes to epoxides, followed by hydrolysis under alkaline conditions to yield the desired diol .

Industrial Production Methods: Industrial production of 1,2-diols, including 14-Methylpentadecane-1,2-diol, often employs large-scale oxidation reactions. These processes are designed to be efficient and environmentally friendly, avoiding the use of toxic or corrosive chemicals and minimizing waste .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 14-Methylpentadecane-1,2-diol and related diols/phenolic compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
14-Methylpentadecane-1,2-diol C16H34O2 258.45 (calculated) 15-carbon chain, methyl branch at C14 Not provided
1,2-Tetradecanediol C14H30O2 230.39 Linear 14-carbon chain, terminal diol 21129-09-9
Hydroxytyrosol C8H10O3 154.16 Aromatic diol (benzene-1,2-diol derivative) 10597-60-1

Key Observations :

  • Aromatic vs. Aliphatic Diols: Hydroxytyrosol, an aromatic diol from olive by-products, exhibits higher polarity and antioxidant activity due to its phenolic structure, contrasting with the aliphatic 14-Methylpentadecane-1,2-diol’s non-reactive backbone .
Physicochemical Properties
  • Melting Point : Longer-chain diols (C14–C16) typically have melting points between 50–80°C. Branching in 14-Methylpentadecane-1,2-diol could disrupt crystallinity, lowering its melting point compared to linear counterparts .

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